molecular formula C20H22N2O5 B4496030 methyl 3-{[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]amino}benzoate

methyl 3-{[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]amino}benzoate

Cat. No.: B4496030
M. Wt: 370.4 g/mol
InChI Key: CPDPOFUMWXWRMO-UHFFFAOYSA-N
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Description

Methyl 3-{[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]amino}benzoate is a complex organic compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Properties

IUPAC Name

methyl 3-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5/c1-25-17-10-13-7-8-22(12-15(13)11-18(17)26-2)20(24)21-16-6-4-5-14(9-16)19(23)27-3/h4-6,9-11H,7-8,12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPDPOFUMWXWRMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)NC3=CC=CC(=C3)C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]amino}benzoate typically involves multiple steps. One common synthetic route includes the condensation of 6,7-dimethoxy-3,4-dihydroisoquinoline with a benzoic acid derivative under specific reaction conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]amino}benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl 3-{[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]amino}benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

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Biological Activity

Methyl 3-{[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]amino}benzoate is a complex organic compound that exhibits significant biological activity. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Compound Overview

Chemical Structure and Properties

  • Molecular Formula : C23H26N2O3
  • Molecular Weight : 378.5 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : CC1=CC2=C(C=C1)N(C=C2)CCC(=O)N3CCC4=CC(=C(C=C4C3)OC)OC

This compound features isoquinoline and benzoate moieties, which contribute to its unique biological activities.

Antiproliferative Effects

Recent studies have demonstrated that this compound exhibits antiproliferative activity against various cancer cell lines. For instance, a study indicated that similar isoquinoline derivatives showed promising results in inhibiting human cancer cell growth by targeting tubulin polymerization . This suggests that this compound may exert similar effects through modulation of microtubule dynamics.

The mechanism of action for this compound involves its interaction with specific molecular targets within cells. It is hypothesized that the compound binds to tubulin, disrupting microtubule formation and leading to cell cycle arrest in the G2/M phase . This property is crucial for its potential use as an anticancer agent.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related compounds:

  • Tubulin Inhibition : Research indicates that isoquinoline derivatives can inhibit tubulin polymerization effectively. A related compound demonstrated significant antiproliferative activity at low concentrations (100 nM), emphasizing the importance of structural features such as methoxy groups in enhancing biological efficacy .
  • Cell Cycle Arrest : In vitro studies have shown that treatment with isoquinoline derivatives leads to G2/M phase arrest in cancer cells. This effect is attributed to the disruption of microtubule dynamics essential for cell division .

Data Table: Biological Activity Summary

Activity Effect Concentration Cell Line Tested
AntiproliferativeInhibition of cell growth100 nMHeLa cells
Cell Cycle ArrestG2/M phase arrestNot specifiedVarious cancer cell lines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 3-{[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]amino}benzoate
Reactant of Route 2
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methyl 3-{[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]amino}benzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.